molecular formula C17H23N3O2S B2677023 N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-65-5

N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2677023
CAS No.: 1013765-65-5
M. Wt: 333.45
InChI Key: JQALAAUGABNTOE-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the propoxy and propyl groups.

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Propoxy Group: The propoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a propoxy group.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions, using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functional organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylthio)phenyl)benzamide: Similar structure but lacks the pyrazole ring.

    3-propoxy-1-propyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the methylthio group.

Uniqueness

N-(2-(methylthio)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the methylthio group and the pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-10-20-12-13(17(19-20)22-11-5-2)16(21)18-14-8-6-7-9-15(14)23-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQALAAUGABNTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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